Methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide
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Overview
Description
Methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide is a complex organic compound that features a pyridinium ion and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide typically involves the reaction of 1-methylpyridinium iodide with 3-aminobenzoic acid methyl ester. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
Methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to antimicrobial and anticancer effects by inhibiting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-trimethylpyrazin-1-ium iodide
- 2-Chloro-1-methylpyridinium iodide
- 1,4-Dimethylpyridinium iodide
Uniqueness
Methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide is unique due to its combination of a pyridinium ion and a benzoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.HI/c1-17-8-6-11(7-9-17)14(18)16-13-5-3-4-12(10-13)15(19)20-2;/h3-10H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVNUNHYJOTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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